molecular formula C7H3ClN2O4S B1517742 2-Cyano-4-nitrobenzene-1-sulfonyl chloride CAS No. 1099632-44-6

2-Cyano-4-nitrobenzene-1-sulfonyl chloride

Cat. No. B1517742
CAS RN: 1099632-44-6
M. Wt: 246.63 g/mol
InChI Key: NAWVUPGDAJHBOX-UHFFFAOYSA-N
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Description

2-Cyano-4-nitrobenzene-1-sulfonyl chloride is a chemical compound with the CAS number 1099632-44-6 . It has a molecular weight of 246.63 . The IUPAC name for this compound is 2-cyano-4-nitrobenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2-Cyano-4-nitrobenzene-1-sulfonyl chloride is 1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-6(10(11)12)3-5(7)4-9/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Cyano-4-nitrobenzene-1-sulfonyl chloride has a predicted boiling point of 413.1±40.0 °C and a predicted density of 1.72±0.1 g/cm3 . Its melting point is reported to be between 108-109 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Cyano-4-nitrobenzene-1-sulfonyl chloride is involved in the synthesis of novel heterocyclic compounds. In a study, it was used to synthesize new 3- and 5-amino-pyrazoles, which are important in the development of heterocyclic chemistry. These compounds were identified and determined through methods like gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR), demonstrating the utility of 2-cyano-4-nitrobenzene-1-sulfonyl chloride in synthetic organic chemistry (Plescia, Daidone, & Bajardi, 1982).

Molecular Structure and Spectroscopic Studies

Research has been conducted on the molecular structure and vibrational spectroscopic analysis of derivatives of 2-cyano-4-nitrobenzene-1-sulfonyl chloride. This includes studies on 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC), a compound related to 2-cyano-4-nitrobenzene-1-sulfonyl chloride. The research explored its spectroscopic properties, molecular geometry, and chemical significance, using techniques like Fourier-transform infrared spectroscopy (FTIR) and density functional theory (DFT) (Nagarajan & Krishnakumar, 2018).

Gas-phase Electron Diffraction Studies

A detailed study of the structure of 4-nitrobenzene sulfonyl chloride, which is chemically similar to 2-cyano-4-nitrobenzene-1-sulfonyl chloride, was performed using gas-phase electron diffraction and quantum chemical methods. This research is crucial for understanding the physical and chemical properties of such molecules at the atomic level (Petrov et al., 2009).

Synthesis of Sulfonamide Derivatives

2-Cyano-4-nitrobenzene-1-sulfonyl chloride is potentially useful in the synthesis of sulfonamide derivatives. Such derivatives have been explored for their antimicrobial activities and potential applications in medical chemistry. This includes the study of 4-chloro-3-nitrobenzene sulfonamide derivatives, demonstrating the broad applicability of related sulfonyl chlorides in pharmaceutical research (Kumar et al., 2020).

Solvation and Catalysis Studies

Research on the hydrolysis of sulfonyl chlorides, including compounds similar to 2-cyano-4-nitrobenzene-1-sulfonyl chloride, has been conducted to understand their behavior in different solvents and catalytic processes. This research contributes to the understanding of chemical reactions involving sulfonyl chlorides in various industrial and pharmaceutical applications (Ivanov et al., 2005).

properties

IUPAC Name

2-cyano-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWVUPGDAJHBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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